molecular formula C24H21FN2O3 B2990629 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide CAS No. 850907-04-9

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide

Cat. No.: B2990629
CAS No.: 850907-04-9
M. Wt: 404.441
InChI Key: WKKKYUQJUSRTKE-UHFFFAOYSA-N
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Description

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a tetrahydroisoquinoline moiety, and a phenylacetamide group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the Fluorophenyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a fluorophenylmethyl halide under basic conditions.

    Formation of the Phenylacetamide Group: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amine derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known bioactive molecules.

    Pharmacology: It can be studied for its potential effects on various biological pathways, including neurotransmitter modulation and receptor binding.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group can enhance binding affinity to certain receptors, while the tetrahydroisoquinoline moiety can modulate neurotransmitter activity. The phenylacetamide group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • (2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride

Uniqueness

2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-phenylacetamide is unique due to its combination of a fluorophenyl group, a tetrahydroisoquinoline core, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3/c25-21-11-5-4-7-17(21)15-27-14-13-19-20(24(27)29)10-6-12-22(19)30-16-23(28)26-18-8-2-1-3-9-18/h1-12H,13-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKKYUQJUSRTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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